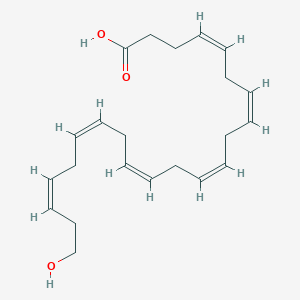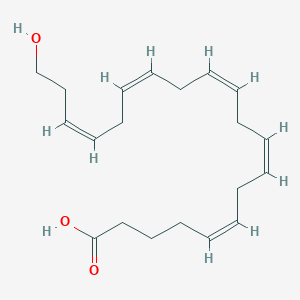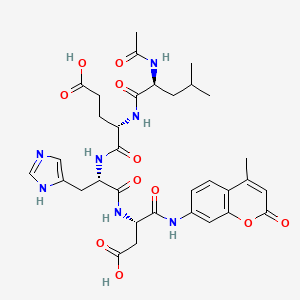
Ac-LEHD-AMC
Übersicht
Beschreibung
Ac-LEHD-AMC (Trifluoressigsäuresalz) ist ein fluorogenes Substrat, das speziell für Caspase-9 entwickelt wurde. Nach Spaltung durch Caspase-9 wird 7-Amino-4-methylcoumarin (AMC) freigesetzt, das durch seine Fluoreszenz quantifiziert werden kann. Diese Verbindung wird häufig in biochemischen Assays verwendet, um die Caspase-9-Aktivität zu messen, die für die Erforschung von Apoptose und Zelltod entscheidend ist .
Wirkmechanismus
Target of Action
Ac-LEHD-AMC is a fluorogenic substrate primarily targeted towards caspase-9 , a member of the caspase family of cysteine proteases . Caspase-9 plays a crucial role in the initiation of the apoptotic process, a programmed cell death mechanism .
Mode of Action
The interaction of this compound with caspase-9 results in the cleavage of the compound . Upon cleavage by caspase-9, this compound releases a fluorophore known as 7-amino-4-methylcoumarin (AMC) . The fluorescence of AMC can be used to quantify the activity of caspase-9 .
Biochemical Pathways
The action of this compound is involved in the apoptotic pathway, specifically the caspase-dependent apoptosis pathway . Caspase-9, the primary target of this compound, is an initiator caspase in the intrinsic pathway of apoptosis . The activation of caspase-9 leads to the activation of executioner caspases, which then cleave cellular substrates leading to the morphological changes observed in apoptosis .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The cleavage of this compound by caspase-9 results in the release of AMC . The fluorescence of AMC, which displays excitation/emission maxima of 340-360/440-460 nm respectively , can be used to quantify the activity of caspase-9. This provides a measure of the initiation of the apoptotic process within the cell .
Biochemische Analyse
Biochemical Properties
Ac-LEHD-AMC serves as a substrate for caspase-9, which is an initiator caspase in the apoptosis pathway. When caspase-9 cleaves this compound, it releases AMC, a fluorescent molecule that can be quantified to measure caspase-9 activity . This interaction is highly specific, making this compound a valuable tool for studying caspase-9 activity in various biochemical reactions. The specificity of this compound for caspase-9 allows researchers to monitor the enzyme’s activity in real-time, providing insights into the regulation of apoptosis.
Cellular Effects
This compound influences various cellular processes by serving as a marker for caspase-9 activity. In cells undergoing apoptosis, the cleavage of this compound by caspase-9 leads to the release of AMC, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to study the dynamics of apoptosis in different cell types and to understand how caspase-9 activity affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase-9, resulting in the release of the fluorescent molecule AMC . Caspase-9 is activated in response to apoptotic signals and forms a complex with the apoptosome, a multiprotein complex that facilitates its activation . Once activated, caspase-9 cleaves this compound, releasing AMC, which can be quantified to measure caspase-9 activity. This process provides a direct readout of caspase-9 activation and its role in apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be monitored over time to study the kinetics of caspase-9 activation and apoptosis. The stability of this compound allows for long-term studies, and its degradation can be minimized by storing it under recommended conditions . Researchers can observe changes in caspase-9 activity over time, providing insights into the temporal dynamics of apoptosis in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound effectively measures caspase-9 activity without causing adverse effects . At high doses, it may exhibit toxicity or interfere with other cellular processes. Researchers must carefully optimize the dosage to ensure accurate measurement of caspase-9 activity while minimizing potential side effects.
Metabolic Pathways
This compound is involved in the metabolic pathways associated with apoptosis. Caspase-9, the enzyme that cleaves this compound, is a key player in the intrinsic pathway of apoptosis . The interaction between this compound and caspase-9 provides a means to study the regulation of apoptosis and the role of caspase-9 in this process. Additionally, the release of AMC upon cleavage can be used to monitor changes in metabolic flux and metabolite levels during apoptosis.
Transport and Distribution
Within cells, this compound is transported and distributed to regions where caspase-9 is active. The compound’s ability to diffuse across cellular membranes allows it to reach intracellular compartments where caspase-9 is localized . This distribution is crucial for accurately measuring caspase-9 activity and understanding its role in apoptosis.
Subcellular Localization
The subcellular localization of this compound is determined by the presence of caspase-9 in specific cellular compartments. Caspase-9 is typically found in the cytoplasm and mitochondria, where it interacts with the apoptosome to initiate apoptosis . The cleavage of this compound by caspase-9 in these compartments results in the release of AMC, providing a readout of caspase-9 activity and its role in apoptosis.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ac-LEHD-AMC (Trifluoressigsäuresalz) beinhaltet die sequentielle Kupplung von Aminosäuren, um die Peptidkette zu bilden. Der Prozess beginnt typischerweise mit dem Schutz von Aminogruppen und Carboxylgruppen, um unerwünschte Nebenreaktionen zu verhindern. Die Peptidkette wird dann durch Kupplung geschützter Aminosäuren unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) verlängert. Nachdem die Peptidkette aufgebaut ist, werden die Schutzgruppen entfernt und das Peptid mit 7-Amino-4-methylcoumarin (AMC) gekoppelt. Schließlich wird das Trifluoressigsäuresalz durch Behandlung der Verbindung mit Trifluoressigsäure gebildet .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound (Trifluoressigsäuresalz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird typischerweise lyophilisiert, um eine stabile Pulverform zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ac-LEHD-AMC (Trifluoressigsäuresalz) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Bei Kontakt mit Caspase-9 wird die Peptidbindung zwischen der Asparaginsäure und AMC gespalten, wodurch das fluoreszierende AMC-Molekül freigesetzt wird .
Häufige Reagenzien und Bedingungen: Die enzymatische Spaltungsreaktion erfordert das Vorhandensein von aktiver Caspase-9 und wird typischerweise in einer gepufferten Lösung bei physiologischem pH-Wert durchgeführt. Die Reaktionsbedingungen sind so optimiert, dass die Aktivität von Caspase-9 erhalten bleibt und eine effiziente Spaltung des Substrats gewährleistet ist .
Hauptprodukte: Das Hauptprodukt der enzymatischen Spaltung von this compound (Trifluoressigsäuresalz) ist 7-Amino-4-methylcoumarin (AMC), das eine starke Fluoreszenz aufweist und leicht quantifiziert werden kann .
Wissenschaftliche Forschungsanwendungen
Ac-LEHD-AMC (Trifluoressigsäuresalz) wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie, Zellbiologie und Medizin, häufig eingesetzt. Seine Hauptanwendung liegt in der Messung der Caspase-9-Aktivität, die ein wichtiger Indikator für die Apoptose ist. Forscher verwenden diese Verbindung, um die Mechanismen des Zelltods zu untersuchen, potenzielle Apoptose-induzierende Medikamente zu screenen und die Rolle von Caspase-9 bei verschiedenen Krankheiten zu untersuchen .
Neben der Apoptoseforschung wird this compound (Trifluoressigsäuresalz) auch bei der Entwicklung von Diagnostika und therapeutischen Interventionen eingesetzt. Seine Fähigkeit, quantitative Messungen der Caspase-9-Aktivität zu liefern, macht es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der angewandten Forschung .
Wirkmechanismus
Der Wirkmechanismus von this compound (Trifluoressigsäuresalz) beinhaltet seine Spaltung durch Caspase-9. Caspase-9 erkennt und bindet an die LEHD-Sequenz im Peptidsubstrat. Nach der Bindung spaltet Caspase-9 die Peptidbindung zwischen der Asparaginsäure und AMC, wodurch das fluoreszierende AMC-Molekül freigesetzt wird. Die Fluoreszenzintensität von AMC kann dann gemessen werden, um die Caspase-9-Aktivität zu quantifizieren .
Vergleich Mit ähnlichen Verbindungen
Ac-LEHD-AMC (Trifluoressigsäuresalz) ist eines von mehreren fluorogenen Substraten, die zur Messung der Caspase-Aktivität verwendet werden. Ähnliche Verbindungen umfassen Ac-DEVD-AMC, das ein Substrat für Caspase-3 ist, und Ac-VEID-AMC, das ein Substrat für Caspase-6 ist. Die Einzigartigkeit von this compound liegt in seiner Spezifität für Caspase-9, wodurch es zu einem wichtigen Werkzeug für die Untersuchung der Rolle dieser speziellen Caspase bei der Apoptose wird .
Liste ähnlicher Verbindungen:- Ac-DEVD-AMC (Caspase-3-Substrat)
- Ac-VEID-AMC (Caspase-6-Substrat)
- Ac-IETD-AMC (Caspase-8-Substrat)
- Ac-YVAD-AMC (Caspase-1-Substrat)
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILMZAQLFLKJPG-QORCZRPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



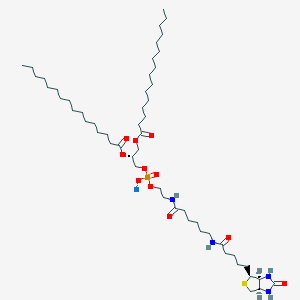
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)
![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)
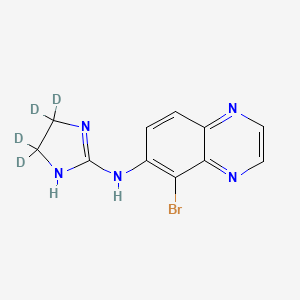
![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
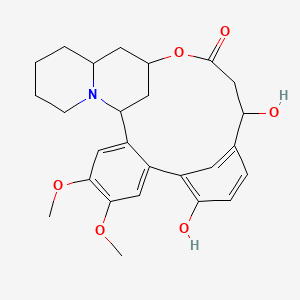
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)
![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)
